molecular formula C26H27N7O4S3 B2481214 N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392682-71-2

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2481214
CAS RN: 392682-71-2
M. Wt: 597.73
InChI Key: UQXJHDIBUPNWKU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be designed for potential biological activity, given the presence of multiple heterocyclic components such as thiazole, triazole, and piperidine rings, which are often found in pharmacologically active compounds. The molecule includes a benzamide moiety, which is a common feature in many drug molecules due to its bioactive properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has been reported by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides in ethanol . Similarly, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized through a multi-step process starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to the formation of intermediate compounds which were further reacted with different N-aralkyl/aryl substituted 2-bromoacetamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the functional groups, the molecular framework, and the molecular weight of the compound, respectively. The presence of characteristic peaks in the IR spectrum can confirm the presence of amide, thiazole, and sulfonyl groups, while the NMR spectrum can provide detailed information about the hydrogen and carbon framework of the molecule .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. The amide group could participate in hydrolysis reactions, the thiazole might undergo nucleophilic substitution, and the triazole ring could engage in various cycloaddition reactions. The sulfonyl group attached to the piperidine ring could also be a site for substitution reactions, especially with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple heteroatoms and aromatic rings suggests that the compound would have a significant degree of polarity and might exhibit moderate solubility in polar solvents. The molecular weight and the presence of multiple rings also suggest that the compound would have a relatively high boiling point. The compound's stability, melting point, and solubility in various solvents would be critical parameters to consider for its potential application as a pharmacological agent.

The antifungal and antibacterial activities of related compounds have been evaluated, indicating that the compound might also possess similar biological properties . However, specific studies on the compound would be necessary to confirm its activity and potential therapeutic applications.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds incorporating the complex structure of N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide have been synthesized and studied for their biological activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines, showcasing moderate to excellent activity compared to the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Properties

A novel series of thiazolidinone derivatives, namely 4-{4-dimethylamino-6-[4-oxo-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}-1-methyl-1H-quinolin-2-ones, were synthesized and showed promising antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Anti-acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, revealing that specific substitutions on the benzamide significantly enhance the activity. One of the compounds showed a remarkable affinity for AChE, suggesting potential for development as an antidementia agent (Sugimoto et al., 1990).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. The compounds exhibited significant activity in various assays, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O4S3/c34-23(29-25-27-13-16-38-25)18-39-26-31-30-22(33(26)20-7-3-1-4-8-20)17-28-24(35)19-9-11-21(12-10-19)40(36,37)32-14-5-2-6-15-32/h1,3-4,7-13,16H,2,5-6,14-15,17-18H2,(H,28,35)(H,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXJHDIBUPNWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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